molecular formula C10H12O2 B2815541 [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol CAS No. 2031242-47-2

[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol

Cat. No.: B2815541
CAS No.: 2031242-47-2
M. Wt: 164.204
InChI Key: FCNRRGSWSVZQKB-JTQLQIEISA-N
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Description

[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding benzopyranone using a suitable reducing agent. For instance, the reduction of 3,4-dihydro-2H-1-benzopyran-3-one with sodium borohydride in methanol can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation over palladium or platinum catalysts is also a viable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding benzopyranone.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzopyran derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNRRGSWSVZQKB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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